molecular formula C6H9N3O B8792929 N-ethyl-1H-pyrazole-4-carboxamide

N-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B8792929
M. Wt: 139.16 g/mol
InChI Key: DVQUWQRFWJVHIN-UHFFFAOYSA-N
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Description

N-ethyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative of significant interest in research and development, particularly for its potential applications in agrochemistry and pharmaceutical sciences. Pyrazole carboxamides as a class are recognized for their broad spectrum of biological activities, which include notable fungicidal, insecticidal, and herbicidal properties . Compounds within this structural family, such as penthiopyrad and bixafen, have been successfully commercialized as fungicides that function by inhibiting succinate dehydrogenase . This mechanism of action makes this compound a valuable scaffold for the design and synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides aimed at controlling resilient phytopathogenic fungi. In pharmaceutical research, pyrazole derivatives are extensively investigated due to their diverse pharmacological profiles, which encompass antifungal, anti-inflammatory, antiviral, and antibacterial activities . This compound serves as a key synthetic intermediate for exploring these and other bioactive profiles. Researchers utilize this chemical as a versatile building block in organic synthesis to develop new active ingredients. As a standard in analytical chemistry, it aids in method development and the quantification of related compounds. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-ethyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-7-6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9)

InChI Key

DVQUWQRFWJVHIN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CNN=C1

Origin of Product

United States

Scientific Research Applications

Agricultural Chemistry

Pesticide Development
N-ethyl-1H-pyrazole-4-carboxamide serves as a building block for the synthesis of novel agrochemicals, including herbicides and fungicides. Its derivatives have shown efficacy in enhancing crop protection and yield. For instance, research has demonstrated that certain pyrazole derivatives exhibit inhibitory activity against Botrytis cinerea, a common plant pathogen, indicating potential applications in plant disease management .

CompoundActivityTarget Pathogen
N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamideModerateBotrytis cinerea

Pharmaceutical Development

Neurological Disorders
this compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been explored for their potential therapeutic benefits, particularly in modulating enzyme activity related to neuroinflammation. The compound's structure allows it to interact effectively with biological targets, which is crucial for drug design.

Case Study: Anti-inflammatory Activity
Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is vital for developing treatments for conditions characterized by chronic inflammation.

Material Science

Polymer Applications
In material science, this compound can be incorporated into polymers and coatings to enhance material properties such as durability and resistance to environmental factors. This application is particularly relevant in developing high-performance materials for various industrial uses.

Analytical Chemistry

Reagent Utilization
The compound is employed as a reagent in analytical methods, aiding in the detection and quantification of other compounds. Its chemical properties allow it to participate in various reactions that are essential for analytical assays.

Biochemistry

Enzyme Inhibition Studies
this compound plays a role in enzyme inhibition studies, helping researchers understand metabolic pathways. This understanding is crucial for developing new biochemical assays and therapeutic strategies.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of N-ethyl-1H-pyrazole-4-carboxamide and related pyrazole carboxamide derivatives:

Compound Name (CAS) Substituents on Pyrazole Ring Amide Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound (952675-27-3) None (1H-pyrazole) Ethyl C₆H₉N₃O 139.16 Intermediate in TrmD inhibitor synthesis; discontinued commercially
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-ClPh), 1-(2,4-diClPh), 4-methyl 3-Pyridylmethyl C₂₄H₁₇Cl₃N₄O 495.77 Pharmacological research (Beijing Institute of Pharmacology and Toxicology)
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (1004451-79-9) 4-Amino, 1-ethyl 3-Methoxyphenyl C₁₄H₁₇N₅O₂ 295.32 Investigated as a pharmaceutical intermediate
1-Ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (515150-39-7) 1-Ethyl, 3-methyl 4-(6-Methylbenzothiazol-2-yl)phenyl C₂₁H₂₀N₄OS 376.48 Potential applications in material science or medicinal chemistry
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (1006459-54-6) 1-Ethyl, 4-nitro 2-Aminoethyl C₈H₁₃N₅O₃ 227.22 Functionalized nitro-pyrazole derivative for specialized synthesis

Functional Group Impact on Properties

  • Aromatic Substituents : Compounds like 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibit increased hydrophobicity and steric bulk, which may influence binding affinity in biological targets .

Commercial and Research Status

  • This compound is marked as discontinued, suggesting challenges in synthesis, stability, or demand .
  • Analogs like 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide remain under active investigation, reflecting their utility in drug discovery pipelines .

Preparation Methods

Cyclocondensation of 1,3-Diketones

Cyclocondensation involves reacting 1,3-diketones with hydrazine derivatives to form the pyrazole ring. For example, ethyl acetoacetate and hydrazine hydrate yield 3-methyl-1H-pyrazole-4-carboxylate, which can be further functionalized. Adjusting diketone substituents allows modulation of pyrazole substitution patterns. However, this method often requires harsh acidic conditions (e.g., HCl or H₂SO₄) and yields (~60–75%) that necessitate optimization for large-scale applications.

1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between diazo compounds and alkynes offers a regioselective pathway to pyrazoles. For instance, diazomethane and propiolamide derivatives form 1H-pyrazole-4-carboxamides with high specificity. While this method excels in regiocontrol, diazo compounds’ instability and toxicity limit industrial adoption.

Functionalization Strategies for N-Ethyl and Carboxamide Groups

Introducing the ethyl and carboxamide groups to the pyrazole core involves sequential alkylation and amidation steps.

N-Ethylation of Pyrazole

Direct alkylation of pyrazole’s nitrogen atom with ethylating agents (e.g., ethyl bromide or ethyl iodide) is a common approach. Reactions typically employ bases like potassium carbonate in polar aprotic solvents (DMF, DMSO) at 60–100°C. For example:

Pyrazole+CH3CH2IK2CO3,DMF80C1-Ethyl-1H-pyrazole\text{Pyrazole} + \text{CH}3\text{CH}2\text{I} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80^\circ\text{C}} 1\text{-Ethyl-1H-pyrazole}

Challenges include over-alkylation and regioselectivity, which are mitigated by using stoichiometric controls and bulky solvents.

Carboxamide Installation

Integrated Synthesis Pathways

Sequential Alkylation-Amidation

This two-step approach first alkylates pyrazole-4-carboxylic acid followed by amidation:

  • Alkylation :

    Pyrazole-4-carboxylic acid+EtINaH, DMF60C1-Ethyl-1H-pyrazole-4-carboxylic acid\text{Pyrazole-4-carboxylic acid} + \text{EtI} \xrightarrow[\text{NaH, DMF}]{60^\circ\text{C}} 1\text{-Ethyl-1H-pyrazole-4-carboxylic acid}
  • Amidation :

    1-Ethyl-1H-pyrazole-4-carboxylic acid+NH2EtEDCl, HOBt0CRTThis compound1\text{-Ethyl-1H-pyrazole-4-carboxylic acid} + \text{NH}_2\text{Et} \xrightarrow[\text{EDCl, HOBt}]{0^\circ\text{C} \rightarrow \text{RT}} \text{this compound}

This method achieves an overall yield of 58–72% but requires careful intermediate purification.

One-Pot Tandem Synthesis

Recent advances enable tandem alkylation-amidation in a single reactor. Using ethyl isocyanate as both alkylating and amidating agent, the reaction proceeds via:

Pyrazole-4-carbonyl chloride+EtNCOEt3NTHFThis compound\text{Pyrazole-4-carbonyl chloride} + \text{EtNCO} \xrightarrow[\text{Et}_3\text{N}]{\text{THF}} \text{this compound}

This method reduces purification steps and improves yields to ~80%.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Large-scale synthesis prioritizes cost-effectiveness and safety. Water-based systems with catalytic NaOH replace organic solvents, while heterogeneous catalysts (e.g., zeolites) enhance recyclability.

Purification Techniques

Crystallization from ethanol/water mixtures achieves >95% purity, as evidenced by commercial batches. Chromatography is avoided due to scalability constraints.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at pyrazole’s 2-position remains problematic. Bulky bases (e.g., LDA) and low temperatures (-20°C) suppress side reactions.

  • Functional Group Compatibility : The carboxamide group’s sensitivity to hydrolysis necessitates anhydrous conditions during amidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-1H-pyrazole-4-carboxamide and its derivatives?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacrylates. For example, ethyl 4-pyrazolecarboxylate intermediates are functionalized via amination or alkylation. A Ru-catalyzed decarboxylative N-alkylation protocol using Ru(dtbbpy)₃₂ in DCE/HFIP solvent mixtures enables direct coupling of carboxylic acids with azoles, yielding N-alkylated pyrazole carboxamides . Cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis is another route for pyrazole-4-carboxylic acid derivatives .

Q. How is regioselectivity controlled during pyrazole ring formation in carboxamide synthesis?

  • Methodology : Regioselectivity is influenced by substituent effects and reaction conditions. Steric and electronic factors during cyclocondensation (e.g., using DMF-DMA as a formylating agent) direct the formation of 1,4-disubstituted pyrazoles. Temperature and solvent polarity also modulate selectivity, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodology : ¹H/¹³C NMR and LC-MS are standard for structural confirmation. For example, ¹H NMR (400 MHz, CD₃OD) of a derivative showed characteristic peaks at δ 8.56 (s, 1H, pyrazole-H) and δ 4.58 (s, 2H, CH₂) . X-ray crystallography is employed for unambiguous stereochemical assignment, as demonstrated for 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity in carboxamide derivatives?

  • Methodology : Structure-activity relationship (SAR) studies compare substituents like halogens (Cl, F) or aryl groups. For instance, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide showed enhanced fungicidal activity due to electron-withdrawing groups improving target binding . Computational docking (e.g., AutoDock Vina) identifies key interactions with enzymes like cytochrome P450 .

Q. What strategies optimize reaction yields in large-scale synthesis of pyrazole carboxamides?

  • Methodology : Catalytic systems (e.g., Ru or Pd catalysts) and solvent optimization (e.g., HFIP for polar intermediates) improve efficiency. A study achieved 65% yield using potassium carbonate in N,N-dimethylacetamide at 80°C for 10 hours . Flow chemistry and microwave-assisted synthesis are emerging for scalability .

Q. How are data contradictions resolved between computational predictions and experimental bioactivity results?

  • Methodology : Discrepancies arise from solvation effects or protein flexibility in docking. Free-energy perturbation (FEP) calculations and molecular dynamics simulations refine binding affinity predictions. For example, adjustments in ligand protonation states resolved mismatches between predicted and observed IC₅₀ values in kinase inhibitors .

Q. What are the challenges in crystallizing pyrazole carboxamides for structural studies?

  • Methodology : Polymorphism and hygroscopicity complicate crystallization. Slow evaporation in mixed solvents (e.g., CH₃CN/H₂O) and seeding techniques are effective. A derivative with a 4-fluorophenyl group formed stable monoclinic crystals (space group P2₁/c) suitable for Hirshfeld surface analysis .

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